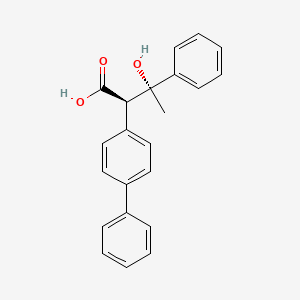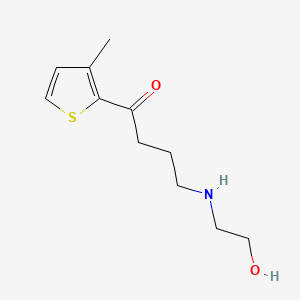
N,N-Bis(3-(((8-heptadecenyl)carbonyl)amino)propyl)methanamine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(3-(((8-heptadecenyl)carbonyl)amino)propyl)methanamine oxide is a complex organic compound with a molecular formula of C43H83N3O3. This compound is known for its unique structure, which includes a long heptadecenyl chain and an amine oxide functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(3-(((8-heptadecenyl)carbonyl)amino)propyl)methanamine oxide typically involves multiple steps. One common method includes the reaction of 8-heptadecenyl chloride with N,N-bis(3-aminopropyl)methanamine in the presence of a base to form the intermediate compound. This intermediate is then oxidized using hydrogen peroxide or another suitable oxidizing agent to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(3-(((8-heptadecenyl)carbonyl)amino)propyl)methanamine oxide undergoes various chemical reactions, including:
Oxidation: The amine group can be further oxidized to form nitro compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The heptadecenyl chain can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,N-Bis(3-(((8-heptadecenyl)carbonyl)amino)propyl)methanamine oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products and cosmetics.
Mechanism of Action
The mechanism of action of N,N-Bis(3-(((8-heptadecenyl)carbonyl)amino)propyl)methanamine oxide involves its interaction with biological membranes. The long heptadecenyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The amine oxide group can also interact with proteins and enzymes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[(Methylimino)bis(3,1-propanediyl)]bis(9-octadecenamide)N-oxide
- N,N’-Bis(3-aminopropyl)methanamine
Uniqueness
N,N-Bis(3-(((8-heptadecenyl)carbonyl)amino)propyl)methanamine oxide is unique due to its specific combination of a long hydrophobic chain and a hydrophilic amine oxide group. This amphiphilic nature makes it particularly effective as a surfactant and in disrupting biological membranes, distinguishing it from other similar compounds.
Properties
CAS No. |
72987-25-8 |
|---|---|
Molecular Formula |
C43H83N3O3 |
Molecular Weight |
690.1 g/mol |
IUPAC Name |
N-methyl-3-[[(E)-octadec-9-enoyl]amino]-N-[3-[[(E)-octadec-9-enoyl]amino]propyl]propan-1-amine oxide |
InChI |
InChI=1S/C43H83N3O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-42(47)44-38-34-40-46(3,49)41-35-39-45-43(48)37-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21H,4-17,22-41H2,1-3H3,(H,44,47)(H,45,48)/b20-18+,21-19+ |
InChI Key |
KFDACQRLVSKCIK-FRCMOREXSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCC[N+]([O-])(CCCNC(=O)CCCCCCC/C=C/CCCCCCCC)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC[N+](C)(CCCNC(=O)CCCCCCCC=CCCCCCCCC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


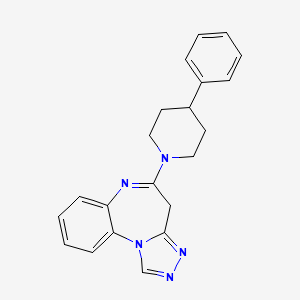


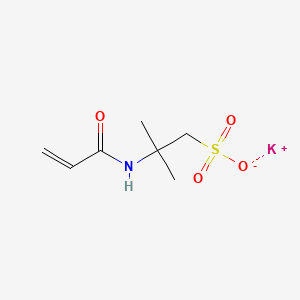
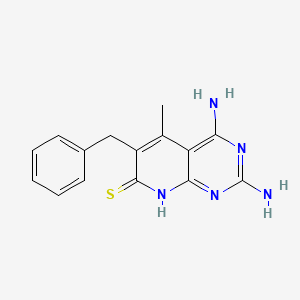
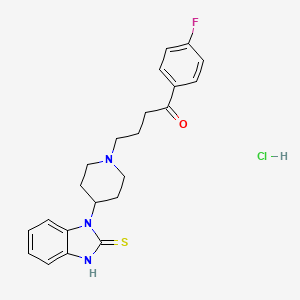

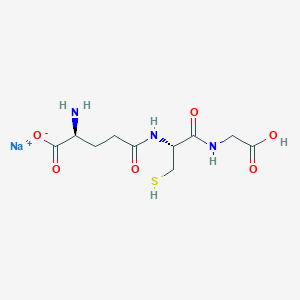
![1-[3-(diethylamino)propyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12733173.png)
